

Biological activity of 6-Bromo-7-methylquinoline derivatives compared to analogs

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Compound of Interest

Compound Name: **6-Bromo-7-methylquinoline**

Cat. No.: **B595856**

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A Comparative Guide to the Biological Activity of **6-Bromo-7-methylquinoline** Derivatives and Analogs

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the structural core of many synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.^{[1][2][3][4][5]} The introduction of various substituents onto the quinoline scaffold allows for the modulation of their physicochemical properties and biological efficacy.^[6] The strategic placement of a bromine atom, as seen in **6-Bromo-7-methylquinoline**, can enhance potency and alter pharmacokinetic properties.^[1] This guide provides a comparative analysis of the biological activities of **6-Bromo-7-methylquinoline** derivatives and their structural analogs, focusing on their anticancer and antimicrobial effects, supported by experimental data.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.^{[2][7]} The substitution pattern on the quinoline ring is a key determinant of the specific cellular targets and overall potency.

Comparative Anticancer Potency

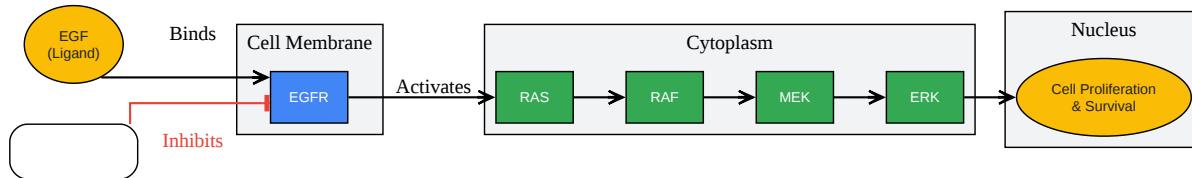
The following table summarizes the in vitro cytotoxic activity of various bromo-substituted quinoline and quinazolinone analogs against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound Class	Derivative	Cancer Cell Line	IC50 (μM)	Reference
6-Bromo quinazoline	6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one	MCF-7 (Breast)	15.85 ± 3.32	[1][8]
6-Bromo quinazoline	6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one	SW480 (Colon)	17.85 ± 0.92	[1][8]
6-Bromoquinazoline	Compound 5b (meta-fluoro substitution on phenyl)	MCF-7 (Breast)	0.53	[9]
6-Bromoquinazoline	Compound 5b (meta-fluoro substitution on phenyl)	SW480 (Colon)	1.95	[9]
6-Bromo-isoquinolinequino ne	7-anilino-1-(4-methoxyphenyl)-6-bromoisoquinolin equinone	AGS (Gastric)	1.31	[10]
6-Bromo-isoquinolinequino ne	7-anilino-1-(4-methoxyphenyl)-6-bromoisoquinolin equinone	HL-60 (Leukemia)	2.23	[10]
6-Bromo-quinoline	6-Bromo-5-nitroquinoline a)	HT29 (Adenocarcinoma)	Lower than 5-FU	[11]

Signaling Pathways in Cancer

Quinoline-based anticancer agents have been shown to inhibit various signaling pathways critical for cancer cell proliferation and survival.[8]

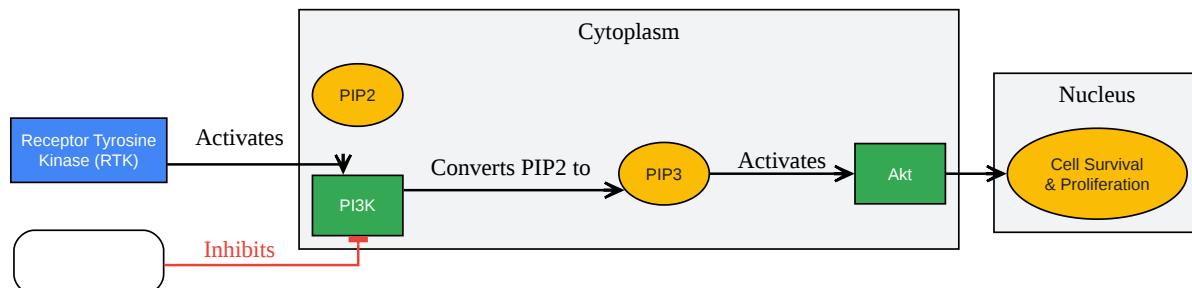
- EGFR Signaling Pathway: The 4-anilinoquinazoline scaffold is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12] These compounds competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and blocking downstream cascades like the RAS-RAF-MEK-ERK pathway, which ultimately reduces cancer cell proliferation.[12][13]



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Caption: Inhibition of the EGFR signaling pathway by a 6-bromoquinoline derivative.

- PI3K/Akt Signaling Pathway: This is another crucial pathway in cancer cell survival and proliferation that can be targeted by quinoline derivatives.[8]



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Caption: Inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.

Antimicrobial Activity

Quinolone derivatives are well-known for their antibacterial properties, primarily by targeting bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for DNA replication. [7]

Comparative Antimicrobial Potency

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[14]

Compound Class	Derivative	Microorganism	MIC (µg/mL)	Reference
Bromoquinolines	9-bromo-indolizinoquinoline-5,12-dione	Staphylococcus aureus	0.031 - 0.063	[14][15]
Bromoquinolines	9-bromo-indolizinoquinoline-5,12-dione	Enterococcus faecalis	0.125	[14]
Bromoquinolines	7-bromoquinoline-5,8-dione sulfonamides	Staphylococcus aureus	0.80 - 1.00 (mg/mL)	[14]
Quinolinequinones	QQ6	Enterococcus faecalis	4.88	[16]
Quinolinequinones	QQ2	Clinically resistant Staphylococcus spp.	1.22 - 9.76	[16]

Experimental Protocols

The following are methodologies for key experiments cited in the evaluation of **6-Bromo-7-methylquinoline** derivatives and their analogs.

MTT Assay for Cytotoxicity

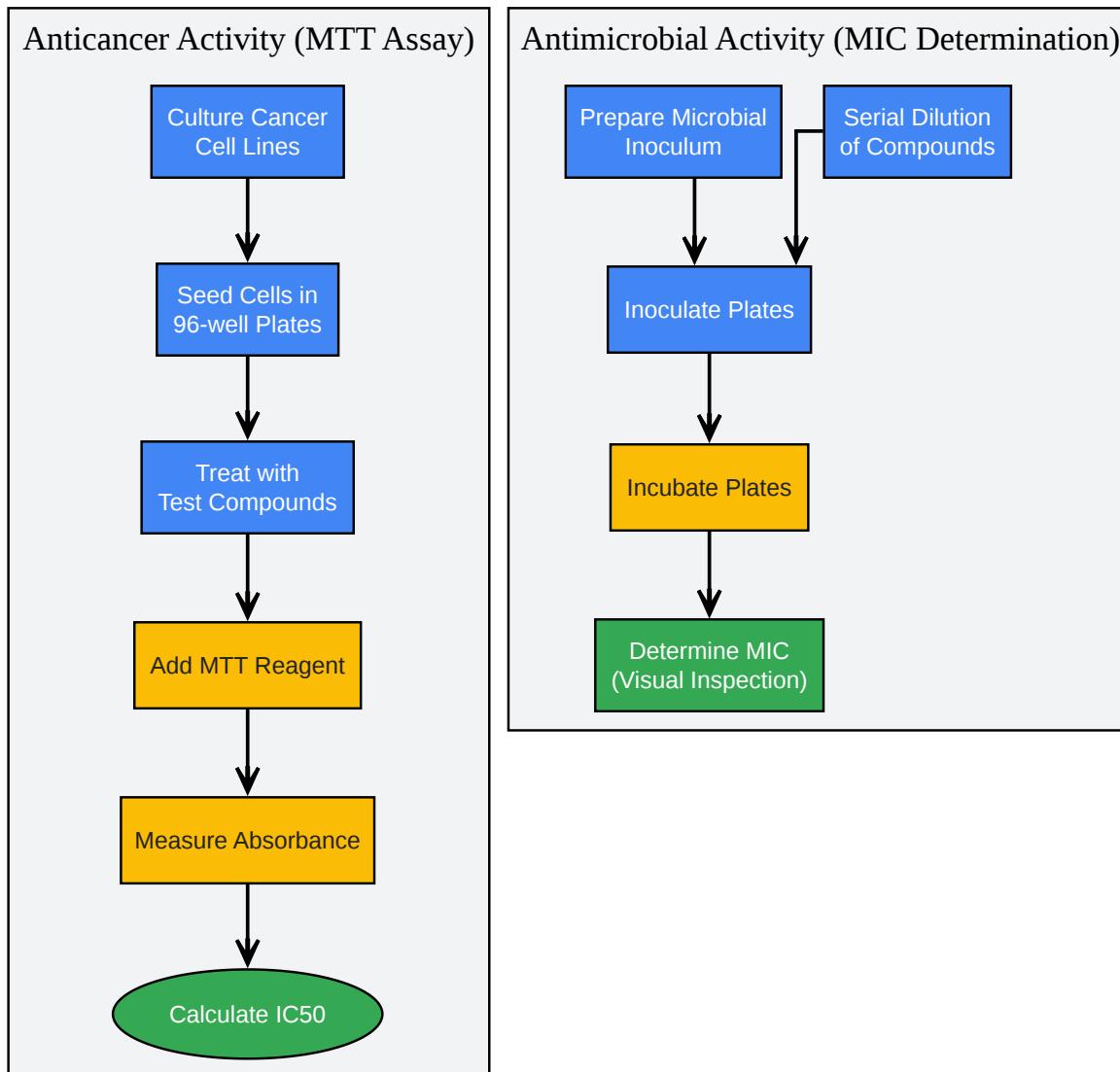
This colorimetric assay is used to assess cell metabolic activity and thus cell viability.

- Cell Culture: Human cancer cell lines (e.g., MCF-7, SW480) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[1]
- Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5×10^3 cells/well and incubated for 24 hours to allow for attachment.[1]
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After incubation, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan crystals, resulting in a colored solution.
- Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
- IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a widely used technique to determine the MIC of an antimicrobial agent.[14]

- Microbial Inoculum Preparation: Bacterial or fungal strains are cultured on appropriate agar plates. A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).[14] This inoculum is then diluted in broth medium to a final concentration of 5×10^5 CFU/mL in the test wells.[14]
- Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
- Inoculation: Each well is inoculated with the prepared microbial suspension.
- Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.[7]
- MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

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Caption: General workflow for assessing anticancer and antimicrobial activity.

Conclusion

The available data on analogs of **6-Bromo-7-methylquinoline** demonstrate that the bromo-substituted quinoline and quinazolinone scaffolds are promising templates for the development of novel therapeutic agents. The anticancer activity is often linked to the inhibition of key signaling pathways such as EGFR and PI3K/Akt. The antimicrobial properties are significant,

with some derivatives showing high potency against pathogenic bacteria. While direct experimental data for **6-Bromo-7-methylquinoline** itself is limited in the reviewed literature, the analysis of its close analogs provides valuable insights into its potential therapeutic applications.^[1] Further synthesis and biological evaluation of **6-Bromo-7-methylquinoline** derivatives are warranted to fully explore their therapeutic potential.

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